molecular formula C18H29Br B14067221 4-(2-Butyloctyl)bromobenzene

4-(2-Butyloctyl)bromobenzene

Cat. No.: B14067221
M. Wt: 325.3 g/mol
InChI Key: BYWBQBBXDFWDPQ-UHFFFAOYSA-N
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Description

4-(2-Butyloctyl)bromobenzene is an organic compound with the molecular formula C 18 H 29 Br and a molecular weight of 325.33 g/mol . This reagent features a bromobenzene moiety attached to a branched 2-butyloctyl alkyl chain. The presence of the bromine atom on the aromatic ring makes this compound a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, which are foundational to advanced organic synthesis . The long, branched alkyl chain is of significant interest in material science, particularly in the development and synthesis of liquid crystals, organic semiconductors, and plasticizers, where such structures are used to modulate solubility and mesomorphic properties . With a high purity of 98% and a predicted boiling point of 372.1±11.0 °C , it is supplied as a qualified material for research and development purposes. This product is intended for use in controlled laboratory settings by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29Br

Molecular Weight

325.3 g/mol

IUPAC Name

1-bromo-4-(2-butyloctyl)benzene

InChI

InChI=1S/C18H29Br/c1-3-5-7-8-10-16(9-6-4-2)15-17-11-13-18(19)14-12-17/h11-14,16H,3-10,15H2,1-2H3

InChI Key

BYWBQBBXDFWDPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Butyloctyl Bromobenzene and Analogous Structures

Strategies for Carbon-Carbon Bond Formation at the Aryl-Alkyl Interface

The creation of a stable bond between an aromatic system and an alkyl group is a fundamental transformation in organic synthesis. For a molecule like 4-(2-butyloctyl)bromobenzene, this involves the attachment of a 2-butyloctyl group to a bromobenzene (B47551) ring. The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired yield, and tolerance of functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering highly efficient and selective methods for forming carbon-carbon bonds. nottingham.ac.ukresearchgate.netnih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. nottingham.ac.ukresearchgate.netnih.govcaltech.edu

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.govnih.govjsynthchem.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of a (2-butyloctyl)boronic acid or its corresponding ester with 1,4-dibromobenzene (B42075).

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromobenzene derivative) to form a palladium(II) intermediate. youtube.com

Transmetalation: The alkyl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The desired alkyl-substituted aromatic compound is formed, and the palladium(0) catalyst is regenerated. youtube.com

The choice of ligands on the palladium catalyst, the base, and the solvent system are crucial for the success of the reaction. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. Common bases include carbonates, phosphates, and hydroxides, which are necessary to activate the organoboron species.

A significant advantage of the Suzuki-Miyaura coupling is the commercial availability and stability of many organoboron reagents. nih.gov Furthermore, the byproducts of the reaction are generally non-toxic and easily removed. However, challenges can arise from β-hydride elimination, an unwanted side reaction that can occur when using alkylboron reagents with β-hydrogens. nih.gov

Catalyst SystemSubstratesBaseSolventYield (%)
PdCl2(dppf)·CH2Cl2Potassium alkyltrifluoroborates and alkenyl bromidesCs2CO3Toluene/H2O49–95 nih.gov
Pd(PPh3)4Potassium aryl- and heteroaryltrifluoroborates and alkenyl bromidesCs2CO3Toluene/H2OHigh organic-chemistry.org
Pd on Fe2O4 NanoparticlesAryl halides and phenylboronic acidNot specifiedNot specifiedSignificant activity jsynthchem.com

This table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions.

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, provide a powerful alternative for forming C(sp²)–C(sp³) bonds. nottingham.ac.uknih.gov The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel complex. nih.govprinceton.eduprinceton.edu Nickel catalysts are often favored for their lower cost and unique reactivity compared to palladium. researchgate.net

For the synthesis of this compound, a possible route would involve the reaction of a 2-butyloctylzinc halide with 1,4-dibromobenzene in the presence of a nickel catalyst. A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and tolerance of a wider range of functional groups compared to Grignard or organolithium reagents.

Recent advancements have focused on the development of nickel catalysts that can effectively couple unactivated alkyl halides, including those with β-hydrogens, which has historically been a significant challenge. nih.gov The choice of ligand is critical in controlling the reactivity and selectivity of the nickel catalyst.

Catalyst SystemSubstratesAdditive/LigandSolventKey Feature
Ni(II) sourceN-sulfonyl aziridines and organozinc reagentsDimethyl fumarateNot specifiedRegioselective synthesis of β-substituted amines princeton.edu
Nickel catalystAlkyl aziridines and organozinc reagentsCinsyl protecting groupNot specifiedFirst catalytic cross-coupling of a non-allylic/benzylic Csp3−N bond princeton.edu
Nickel catalystAlkyl halides and BpinCH2ZnIBoron-stabilized organozinc reagentNot specifiedHigh functional-group tolerance, access to quaternary carbons nih.gov

This table highlights conditions for nickel-catalyzed Negishi and related coupling reactions.

While the direct formation of an alkyl-aryl bond is common, an alternative strategy involves the initial introduction of an unsaturated group (alkene or alkyne) onto the aromatic ring, followed by reduction. The Heck and Sonogashira couplings are premier reactions for this purpose.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netyoutube.com For instance, 1-bromo-4-(oct-1-en-2-yl)benzene could be synthesized and subsequently hydrogenated to yield this compound. The Heck reaction is generally tolerant of a wide variety of functional groups. youtube.com

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.netorganic-chemistry.org A potential synthetic route could involve the coupling of 1,4-dibromobenzene with an appropriate alkyne, followed by hydrogenation of the resulting alkyne and the remaining double bond in the side chain.

Nucleophilic Addition to Electrophilic Aromatic Systems

Nucleophilic aromatic substitution (SNAr) offers another pathway to form aryl-alkyl bonds, although it is generally less common for simple alkyl groups. nih.govchemistrysteps.comjove.comyoutube.com This reaction typically requires an aromatic ring that is activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group. chemistrysteps.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.com

To synthesize this compound via this method, one might envision a scenario where a highly activated bromobenzene derivative reacts with a 2-butyloctyl nucleophile. However, generating a suitable carbanion from 2-butyloctane that is sufficiently nucleophilic without being overly basic can be challenging.

A related process is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. jove.com This is typically achieved by treating an aryl halide with a very strong base. While effective for introducing certain nucleophiles, it often leads to a mixture of regioisomers, which would be undesirable for the specific synthesis of this compound.

Friedel-Crafts Alkylation and Subsequent Bromination Pathways

The Friedel-Crafts reaction, discovered in 1877, is a classic method for the alkylation and acylation of aromatic rings. wikipedia.orgbyjus.commasterorganicchemistry.com

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comyoutube.comlumenlearning.com A direct approach to this compound could involve the Friedel-Crafts alkylation of bromobenzene with a 2-butyloctyl halide. However, Friedel-Crafts alkylation is prone to several limitations:

Carbocation Rearrangements: Primary alkyl halides often undergo rearrangement to form more stable secondary or tertiary carbocations, leading to a mixture of products. quizlet.comlibretexts.org

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. lumenlearning.comlibretexts.org

Deactivated Rings: The reaction fails with strongly deactivated aromatic rings. libretexts.org

An alternative and often more reliable approach is Friedel-Crafts acylation . quizlet.com In this two-step process, an aromatic ring is first acylated with an acyl chloride or anhydride (B1165640). The resulting ketone is then reduced to the corresponding alkane. For the synthesis of this compound, one could first perform a Friedel-Crafts acylation of bromobenzene with an appropriate acyl chloride, followed by reduction of the carbonyl group. This method avoids carbocation rearrangements and the resulting ketone is deactivating, thus preventing polyacylation. quizlet.com

A different synthetic sequence involves first performing a Friedel-Crafts alkylation on benzene (B151609) with a 2-butyloctyl halide to form 2-butyloctylbenzene. This can then be followed by bromination. The alkyl group is an ortho-, para-director, so this bromination would yield a mixture of ortho and para isomers. pressbooks.pubmasterorganicchemistry.com The desired para-isomer would then need to be separated. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. youtube.comgoogle.com

Reaction TypeReagentsCatalystKey AdvantagesKey Limitations
Friedel-Crafts AlkylationAlkyl halide, Aromatic ringLewis Acid (e.g., AlCl₃)Direct C-C bond formationCarbocation rearrangements, polyalkylation quizlet.comlibretexts.org
Friedel-Crafts Acylation followed by ReductionAcyl chloride, Aromatic ring; then reducing agentLewis Acid (e.g., AlCl₃)No rearrangements, no polyacylationRequires an additional reduction step quizlet.com

This table compares the key features of Friedel-Crafts alkylation and acylation.

Grignard Reagent Mediated Arylation

Grignard reagents are powerful carbon-based nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com The reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide. masterorganicchemistry.comlibretexts.org In the context of synthesizing alkyl-aryl compounds, Grignard reagents can be prepared from aryl halides and subsequently reacted with alkyl halides, although direct SN2 reactions with alkyl halides are generally not efficient. masterorganicchemistry.com

A more common approach involves the reaction of an alkyl Grignard reagent with an aryl halide, often catalyzed by a transition metal. For instance, the synthesis of this compound could conceptually involve the preparation of a 2-butyloctylmagnesium bromide Grignard reagent, which is then coupled with 1,4-dibromobenzene under catalytic conditions.

The formation of the Grignard reagent itself is achieved by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. libretexts.orgyoutube.com It is crucial that the reaction is carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org

Table 1: Examples of Grignard Reagents and their Precursors

Grignard ReagentStarting Halide
Phenylmagnesium bromideBromobenzene
Ethylmagnesium bromideBromoethane
2-Butyloctylmagnesium bromide2-Butyloctyl bromide

This table showcases common Grignard reagents and the corresponding halides from which they are synthesized.

Mechanistic studies on the coupling of aryl Grignard reagents have shown that the reaction pathway can be complex, sometimes involving radical intermediates. rsc.org For example, the TEMPO-mediated homocoupling of aryl Grignard reagents has been investigated to proceed through biaryl radical anions. rsc.org

Approaches for Constructing the Branched 2-Butyloctyl Moiety

The synthesis of the branched 2-butyloctyl side chain is a key challenge and can be approached in several ways.

One strategy involves starting with a simpler, linear alkyl chain already attached to the aromatic ring and then introducing branching. However, direct functionalization of unactivated C-H bonds in an alkyl chain is notoriously difficult. While methods for direct alkylation of aromatic rings exist, controlling the position of functionalization on a pre-existing alkyl chain is less straightforward. organic-chemistry.org Gold-catalyzed direct alkylation of aromatic rings with alkyl triflates has been shown to proceed without rearrangement of the alkyl chain, which is a common issue under Lewis acid conditions. organic-chemistry.org

A more controlled approach to building the 2-butyloctyl group involves stereoselective alkylation and chain extension methods. This allows for precise control over the stereochemistry at the chiral center of the 2-butyloctyl group. Stereoselective synthesis is crucial when the three-dimensional arrangement of atoms significantly impacts the material's properties. youtube.com

Methods for stereoselective nucleophilic alkylation have been developed using reagents like trialkyl phosphates, which offer a safer alternative to traditional alkyl halides. organic-chemistry.org These methods can achieve high enantiomeric excess in the transfer of secondary alkyl groups. organic-chemistry.org Anomeric O-alkylation/arylation has also been employed for the stereoselective synthesis of 2-deoxy-β-glycosides, demonstrating high levels of stereocontrol. nih.gov

The construction of the 2-butyloctyl moiety could involve the coupling of a butyl-containing fragment with an octyl-containing fragment in a stereocontrolled manner. For example, a chiral auxiliary could be used to direct the alkylation of an enolate, establishing the desired stereocenter. youtube.com

Radical reactions offer another avenue for constructing branched alkyl chains. libretexts.org These reactions are kinetically controlled and can be highly effective for forming certain ring structures and complex alkyl chains. libretexts.org For instance, tributyltin hydride is a common reagent for generating carbon radicals from alkyl halides. libretexts.org These radicals can then participate in addition reactions with alkenes or alkynes to form new carbon-carbon bonds. libretexts.org

The stability of the radical intermediate plays a crucial role in determining the outcome of the reaction, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. youtube.com This stability trend can be exploited to control the regioselectivity of radical additions. Furthermore, allylic and benzylic positions are particularly susceptible to radical halogenation, which can be a useful handle for further functionalization. unacademy.com Recent developments include the generation of aryl radicals from aryl halides using N-heterocyclic carbene catalysts, offering a more environmentally friendly alternative to traditional tin-based methods. asiaresearchnews.com

Multi-Step Synthesis Design and Optimization

The synthesis of a complex molecule like this compound inevitably requires a multi-step approach. The design of an efficient synthetic route is a challenging task that requires careful consideration of the order of reactions and the compatibility of functional groups. libretexts.org Retrosynthetic analysis is a powerful tool for planning a synthesis, where one works backward from the target molecule to simpler, commercially available starting materials. libretexts.orgyoutube.com

Each step in the synthesis must be optimized to maximize the yield and purity of the product. This involves careful selection of reagents, solvents, reaction times, and temperatures. For example, in the synthesis of 2-fluoro-4-bromobenzyl bromide, the conditions for nitration, diazotization, and bromination were all specified to achieve a high yield. google.com

The choice of synthetic strategy can also be influenced by the desired scale of the reaction. Methods that are suitable for small-scale laboratory synthesis may not be practical for large-scale industrial production due to factors like cost, safety, and the generation of waste. wikipedia.org

Protecting Group Strategies in the Synthesis of Branched Alkyl-Aryl Systems

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.orgyoutube.com This is achieved through the use of protecting groups. wikipedia.org A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove selectively without affecting other parts of the molecule. wikipedia.orgjocpr.com

For example, if a molecule contains both a ketone and an ester, and only the ester is to be reduced, the ketone can be protected as an acetal, which is stable to hydride reducing agents. youtube.com After the ester reduction, the ketone can be deprotected by acid-catalyzed hydrolysis. youtube.com

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are particularly valuable. wikipedia.orgjocpr.com These are groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.org Common protecting groups for hydroxyl groups include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers. libretexts.org Carboxylic acids are often protected as esters. libretexts.org

Reactivity and Transformational Chemistry of 4 2 Butyloctyl Bromobenzene

Transition Metal-Catalyzed Derivatization Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 4-(2-Butyloctyl)bromobenzene is a key functional group that readily participates in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for C-C Bond Formation (e.g., with Organoborons, Organozincs, Organostannanes)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl frameworks and other complex architectures. For substrates like this compound, these reactions offer a direct method to append new organic fragments at the aromatic core.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organohalide, is a widely used method for C-C bond formation. amazonaws.com For this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The bulky 2-butyloctyl group can influence the reaction efficiency, but successful couplings of aryl bromides with sterically demanding substituents have been reported. researchgate.netchemrxiv.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to overcome potential steric hindrance and achieve high yields. nih.govprinceton.edunih.gov

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. orgoreview.comrsc.orglibretexts.org While effective, the toxicity of tin compounds is a significant drawback. orgoreview.com The reaction of this compound with an organostannane, catalyzed by a palladium complex, can proceed efficiently, even with sterically hindered partners. nih.govnih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org

Negishi Coupling: Involving the reaction of an organozinc reagent with an organohalide, the Negishi coupling is another versatile C-C bond-forming method. princeton.edumasterorganicchemistry.com It is known for its high functional group tolerance. organic-chemistry.org The coupling of this compound with an organozinc reagent would be catalyzed by a palladium or nickel complex, offering a pathway to a wide range of substituted products. researchgate.net

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Key Features
Suzuki-Miyaura Organoboron (e.g., Arylboronic acid)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Low toxicity of boron reagents, mild reaction conditions. amazonaws.comnih.gov
Stille Organostannane (e.g., Aryltributylstannane)Pd(PPh₃)₄Tolerant to a wide range of functional groups, but tin reagents are toxic. orgoreview.comrsc.org
Negishi Organozinc (e.g., Arylzinc chloride)Pd(PPh₃)₄ or Ni catalystHigh reactivity and functional group tolerance. princeton.eduorganic-chemistry.orgresearchgate.net

C-H Activation and Direct Arylation Strategies

Direct arylation via C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov For this compound, this would typically involve a palladium-catalyzed reaction with another aromatic compound, leading to the formation of a biaryl product. stackexchange.com These reactions often require specific directing groups to achieve high regioselectivity, though methods for the direct arylation of simple arenes are also being developed. nih.govnih.gov The development of robust catalyst systems is crucial for activating the typically inert C-H bonds. youtube.com

Carboxylation Reactions

The introduction of a carboxylic acid group onto the aromatic ring can be achieved through palladium-catalyzed carboxylation of aryl bromides using carbon dioxide (CO₂) as the C1 source. amazonaws.comresearcher.life This method provides a safer and more environmentally friendly alternative to traditional methods that use toxic carbon monoxide. researcher.life For this compound, this transformation would yield 4-(2-Butyloctyl)benzoic acid, a valuable building block for various applications. The reaction typically requires a palladium catalyst, a suitable ligand, and a reducing agent. researchgate.netnih.gov

Nucleophilic Substitution Pathways at the Aryl Halide Position

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult due to the high strength of the carbon-halogen bond. wikipedia.orglumenlearning.com Such reactions typically require harsh conditions, such as high temperatures and pressures, and the use of strong nucleophiles. scribd.com The presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound, significantly facilitates these reactions. wikipedia.orgbohrium.combyjus.com Therefore, direct displacement of the bromine atom by a nucleophile is not a favored pathway under standard laboratory conditions.

Electrophilic Aromatic Substitution Reactions on the Bromobenzene (B47551) Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the 2-butyloctyl group and the bromine atom.

The alkyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. nih.govnih.govyoutube.com Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to either the alkyl group or the bromine atom. The bulky nature of the 2-butyloctyl group is expected to sterically hinder the positions ortho to it, potentially favoring substitution at the positions ortho to the bromine atom.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. nih.govsciepub.com For this compound, this would likely lead to a mixture of isomeric products, with the nitro group positioned ortho to the bromo or alkyl group. rsc.orgsciepub.comcore.ac.uk

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new C-C bonds. openstax.orgresearchgate.netmasterorganicchemistry.com Friedel-Crafts acylation, for instance, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride, would introduce an acyl group onto the ring. masterorganicchemistry.comlibretexts.org The significant steric bulk of the 2-butyloctyl group would likely disfavor substitution at the adjacent ortho position. plymouth.ac.uk

Halogenation: Further halogenation of this compound, for example with bromine in the presence of a Lewis acid catalyst, would introduce another halogen atom onto the aromatic ring. lumenlearning.comyoutube.com The directing effects of the existing substituents would again determine the position of the incoming halogen. researchgate.net

ReactionReagentsExpected Major Product(s)Key Considerations
Nitration HNO₃, H₂SO₄Isomeric mixture of nitro-substituted productsThe directing effects of both substituents and steric hindrance will influence the product distribution. youtube.comsciepub.com
Friedel-Crafts Acylation Acyl chloride, AlCl₃Isomeric mixture of keto-substituted productsSteric hindrance from the 2-butyloctyl group is a major factor influencing regioselectivity. libretexts.orgplymouth.ac.uk
Halogenation Br₂, FeBr₃Isomeric mixture of dihalo-substituted productsThe electronic and steric effects of both the alkyl and bromo groups direct the position of the second halogen. lumenlearning.comresearchgate.net

Chemical Transformations and Functional Group Interconversions on the Branched Alkyl Chain

The 2-butyloctyl side chain of this compound also presents opportunities for chemical modification, primarily at the benzylic position.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon of the alkyl side chain to a carboxylic acid, provided it has at least one hydrogen atom. orgoreview.comopenstax.orglibretexts.orgunizin.org This reaction would transform the 2-butyloctyl group into a carboxylic acid group at the benzylic position, cleaving the rest of the alkyl chain. orgoreview.comyoutube.comunizin.org

Free Radical Halogenation: The benzylic hydrogens on the 2-butyloctyl chain are susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This reaction would selectively introduce a bromine atom at the benzylic position, creating a new reactive handle for further synthetic transformations.

Oxidation and Reduction Chemistry

The presence of both an oxidizable alkyl chain and a reducible aryl bromide functionality allows for a range of selective transformations under appropriate conditions.

Oxidation

The branched alkyl side chain of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-(2-butyloctyl)benzoic acid. This transformation typically requires strong oxidizing agents capable of cleaving the C-H bonds of the alkyl group. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) under basic conditions, followed by acidification. masterorganicchemistry.com The reaction proceeds by attacking the benzylic position, if available, but can also oxidize other positions on the alkyl chain, ultimately leading to the carboxylic acid with the cleavage of the rest of the chain. masterorganicchemistry.com

Another potent oxidizing system is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can be used for the oxidation of alkylbenzenes to carboxylic acids. orgsyn.org This method is often considered milder and more environmentally friendly. stackexchange.com The reaction of this compound with such oxidizing agents is expected to yield 4-bromobenzoic acid, as the entire alkyl substituent would be cleaved. However, to selectively form 4-(2-butyloctyl)benzoic acid, a multi-step synthesis involving the introduction of a carboxyl group via a Grignard reagent would be necessary. This would involve the formation of the Grignard reagent from this compound, followed by reaction with carbon dioxide. wikipedia.orgmasterorganicchemistry.com

Reaction Reagent(s) Product(s) Notes
Side-chain Oxidation1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺4-Bromobenzoic acidThe entire alkyl chain is cleaved. masterorganicchemistry.com
Side-chain OxidationOxone4-Bromobenzoic acidA milder alternative to permanganate. orgsyn.orgstackexchange.com
Grignard Carboxylation1. Mg, THF; 2. CO₂; 3. H₃O⁺4-(2-Butyloctyl)benzoic acidAllows for the retention of the alkyl chain. wikipedia.orgmasterorganicchemistry.com

Reduction

The reduction of this compound can proceed via two main pathways: reduction of the aryl-bromine bond (dehalogenation) or reduction of the aromatic ring.

Dehalogenation: The bromine atom can be selectively removed to yield 2-butyloctylbenzene. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. organic-chemistry.org This method is often chemoselective, leaving other functional groups intact. organic-chemistry.org Another approach involves the use of a Grignard reagent followed by protonolysis. The formation of the Grignard reagent, 4-(2-butyloctyl)phenylmagnesium bromide, followed by treatment with a proton source like water or dilute acid, will replace the bromine with a hydrogen atom. wikipedia.org

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring under more forcing conditions. Catalytic hydrogenation with a rhodium or ruthenium catalyst at high pressure and temperature can achieve this transformation. libretexts.org A more controlled partial reduction of the aromatic ring can be accomplished using a Birch reduction. wikipedia.orgmasterorganicchemistry.com This reaction, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, would yield a non-conjugated diene. For an alkyl-substituted bromobenzene, the Birch reduction can be complex, potentially leading to dehalogenation as well. reddit.com The expected product would be 1-(2-butyloctyl)cyclohexa-1,4-diene, although a mixture of products is possible. wikipedia.orgmasterorganicchemistry.com

Reaction Reagent(s) Product(s) Notes
DehalogenationH₂, Pd/C2-ButyloctylbenzeneSelective removal of the bromine atom. organic-chemistry.org
Dehalogenation1. Mg, THF; 2. H₂O2-ButyloctylbenzeneVia a Grignard intermediate. wikipedia.org
Aromatic Ring ReductionH₂, Rh/C or Ru/C, high P, high T(2-Butyloctyl)cyclohexaneComplete saturation of the aromatic ring. libretexts.org
Birch ReductionNa or Li, NH₃ (l), ROH1-(2-Butyloctyl)cyclohexa-1,4-dienePartial reduction of the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Halogenation of the Alkyl Chain

Halogenation of the 2-butyloctyl side chain of this compound can be achieved via a free-radical mechanism. byjus.com This type of reaction is typically initiated by UV light or a radical initiator. The selectivity of the halogenation depends on the stability of the resulting alkyl radical.

In the case of the 2-butyloctyl group, there are primary, secondary, and a tertiary carbon atom. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, free-radical halogenation, particularly bromination, is expected to occur selectively at the tertiary carbon atom (the point of branching). ucalgary.ca

A common reagent for selective benzylic and allylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or light. orgoreview.comlibretexts.org While the 2-butyloctyl group lacks a benzylic position, the principle of radical stability still governs the reaction, favoring substitution at the most substituted carbon. Therefore, the reaction of this compound with NBS would likely yield 4-(2-bromo-2-butyloctyl)bromobenzene as the major product. doubtnut.comdoubtnut.com

Reaction Reagent(s) Product(s) Notes
Free-Radical BrominationN-Bromosuccinimide (NBS), BPO or light4-(2-Bromo-2-butyloctyl)bromobenzeneSelective bromination at the tertiary carbon of the alkyl chain. ucalgary.ca
Free-Radical ChlorinationCl₂, UV lightMixture of chlorinated isomersLess selective than bromination, yielding a mixture of products. ucalgary.ca

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(2-Butyloctyl)bromobenzene. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene (B151609) ring would typically appear as two doublets in the region of δ 7.0-7.5 ppm. The protons ortho to the bromine atom are expected to be shifted slightly downfield compared to those ortho to the alkyl group. The complex aliphatic portion of the molecule would give rise to a series of overlapping multiplets in the upfield region (δ 0.8-2.6 ppm). The terminal methyl groups of the butyl and octyl chains would produce characteristic triplets around δ 0.8-0.9 ppm. The methine proton at the benzylic position (the carbon atom of the alkyl chain attached to the benzene ring) is expected to be a multiplet around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons would show distinct signals between δ 120-145 ppm. The carbon atom bonded to the bromine (ipso-carbon) is expected to have a chemical shift around δ 120-125 ppm due to the "heavy atom effect" of bromine. stackexchange.com The other aromatic carbons will have shifts influenced by the alkyl substituent. The numerous aliphatic carbons will resonate in the δ 14-40 ppm range. The benzylic carbon is anticipated to appear around δ 35-45 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H (ortho to Br)~7.4 (d)~131
Aromatic C-H (ortho to alkyl)~7.1 (d)~129
Aromatic C (ipso-Br)-~122
Aromatic C (ipso-alkyl)-~142
Benzylic C-H~2.5 (m)~40
Aliphatic -(CH₂)n-1.2-1.6 (m)22-35
Aliphatic -CH₃~0.9 (t)~14

(d = doublet, t = triplet, m = multiplet)

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR analyzer, would be used to determine the exact mass of the molecular ion. This allows for the unambiguous confirmation of the elemental formula, C₁₈H₂₉Br, by matching the measured mass to the calculated theoretical mass with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion. core.ac.ukcore.ac.ukjove.com For this compound, the most prominent fragmentation would likely involve the loss of a C₇H₁₅ or C₃H₇ radical from the branched alkyl chain at the benzylic position. The resulting fragment ions would provide further confirmation of the structure of the alkyl substituent.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Predicted Fragment Fragmentation Pathway
324/326[C₁₈H₂₉Br]⁺Molecular Ion
225/227[C₈H₈Br]⁺Loss of C₁₀H₂₁ radical
171/173[C₆H₄Br-CH₂]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion (from further fragmentation)

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the C-H bonds of the long alkyl chain and the aromatic ring. orgchemboulder.comlibretexts.orgvscht.czorgchemboulder.com Strong bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene (B1212753) and methyl groups. researchgate.net Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The C=C stretching vibrations within the benzene ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. orgchemboulder.comlibretexts.org Out-of-plane C-H bending vibrations of the p-disubstituted benzene ring are expected to be a strong band in the 800-850 cm⁻¹ region. spectroscopyonline.com The C-Br stretching vibration is expected to produce a band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong and well-defined in the Raman spectrum. The symmetric ring breathing mode of the p-disubstituted benzene ring is expected to be a particularly strong and characteristic band, typically observed around 1000-1100 cm⁻¹. researchgate.netmdpi.com The C-H stretching vibrations will also be present. Raman spectroscopy can be a powerful tool for studying conformational changes in the alkyl chain.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3030-3080 (weak)3030-3080 (medium)
Aliphatic C-H Stretch2850-2960 (strong)2850-2960 (strong)
Aromatic C=C Stretch1450-1600 (medium)1450-1600 (strong)
Aromatic Ring Breathing-~1050 (strong)
Aromatic C-H Out-of-Plane Bend800-850 (strong)-
C-Br Stretch500-600 (medium)500-600 (medium)

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or side products.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). sigmaaldrich.com A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-dimethylpolysiloxane stationary phase, would be appropriate for separating the compound from related impurities. The use of a flame ionization detector (FID) would provide quantitative information on purity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any co-eluting impurities. patsnap.comveeprho.com

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment, particularly for less volatile impurities or for preparative scale purification. patsnap.comveeprho.comnih.govsielc.com Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, would be a suitable method for separating this compound from more polar or less polar impurities. A UV detector set to a wavelength where the benzene ring absorbs (around 254 nm) would be used for detection.

X-ray Crystallography for Solid-State Molecular Architecture (for crystalline derivatives)

Should this compound or a derivative thereof be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional molecular structure. nih.govresearchgate.netmdpi.com This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the flexible 2-butyloctyl chain in the solid state. Furthermore, the analysis of the crystal packing would reveal the nature of the intermolecular interactions, such as van der Waals forces and potential bromine-bromine or bromine-pi interactions, which govern the solid-state architecture. While obtaining suitable crystals of a long-chain, flexible molecule can be challenging, the information gained from a successful X-ray crystallographic analysis is unparalleled in its detail and accuracy. nih.gov

Role As a Precursor in Advanced Chemical Systems and Materials Research

Utilization in Organic Electronic Materials Synthesis

The tailored structure of 4-(2-Butyloctyl)bromobenzene makes it a valuable building block in the synthesis of a new generation of organic electronic materials. The presence of the bromo-functional group allows for its incorporation into various polymer backbones through common cross-coupling reactions, while the 2-butyloctyl group imparts crucial physical properties.

Precursor for Conjugated Polymers and Oligomers

This compound serves as a key monomer in the synthesis of various conjugated polymers and oligomers. These materials, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-substituent on the phenyl ring provides a reactive site for polymerization reactions such as Suzuki or Stille coupling, enabling the formation of long, well-defined polymer chains.

The incorporation of the 2-butyloctylphenylene unit into the polymer backbone significantly influences the electronic properties of the resulting material. The bulky nature of the side chain can affect the planarity of the conjugated backbone, which in turn can modify the electronic bandgap and the charge transport characteristics of the polymer.

Influence of Branched Alkyl Chains on Solution Processability and Film Formation

A major challenge in the fabrication of organic electronic devices is the poor solubility of many conjugated polymers in common organic solvents. The introduction of the long, branched 2-butyloctyl side chain via this compound dramatically enhances the solubility of the resulting polymers. This improved solubility is critical for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll printing, which are essential for the cost-effective, large-area manufacturing of flexible electronic devices.

The branched structure of the 2-butyloctyl group disrupts the strong intermolecular π-π stacking that often leads to aggregation and poor solubility in linear-chain substituted polymers. This allows for the preparation of high-quality, uniform thin films with controlled morphology, a prerequisite for high-performance electronic devices. The specific architecture of the side chain influences the polymer's interaction with the solvent and its aggregation behavior in solution, which directly impacts the quality of the final film.

Modulation of Supramolecular Assembly and Packing in Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to the arrangement of the molecules in the solid state. The 2-butyloctyl side chains, introduced through the use of this compound, play a crucial role in directing the supramolecular assembly and packing of the conjugated polymers. kaust.edu.sa

While enhancing solubility, the bulky side chains can also influence the intermolecular packing of the polymer backbones. The degree of π-π stacking and the long-range order in the solid state are critical for efficient charge transport. The branched nature of the 2-butyloctyl group can lead to a more amorphous or less ordered packing compared to their linear counterparts. However, this can be advantageous in certain applications, such as in bulk heterojunction solar cells, where a nanoscale phase-separated morphology is desired. The interplay between the solubilizing effect of the side chain and its influence on the solid-state packing is a key consideration in the molecular design of high-performance organic semiconductors. kaust.edu.sa

Application in Liquid Crystal Design and Mesophase Engineering

The unique molecular shape imparted by the 2-butyloctyl group also makes this compound a valuable component in the design of novel liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and those of a solid crystal, and they are the basis for modern display technologies.

Impact of Branched Alkyl Groups on Mesophase Formation and Stability

In liquid crystal design, the shape and flexibility of the terminal alkyl chains are critical in determining the type of mesophase (e.g., nematic, smectic, or columnar) and its temperature range of stability. The introduction of a branched alkyl group like 2-butyloctyl can significantly alter the mesomorphic behavior of a molecule.

The bulky nature of the 2-butyloctyl group can disrupt the regular packing required for highly ordered smectic phases and may favor the formation of less ordered nematic phases. This can be a desirable feature for certain applications where a broad nematic range is required. Furthermore, the branching can lower the melting point and clearing point of the liquid crystal, influencing the operational temperature range of a device.

Design Principles for Opto-Electronic Liquid Crystalline Materials

The combination of a rigid aromatic core and a flexible branched alkyl chain in molecules derived from this compound is a key design principle for creating advanced opto-electronic liquid crystalline materials. By incorporating chromophoric or electronically active units into the molecular structure, it is possible to create liquid crystals with tunable optical and electronic properties.

Development of Specialized Reagents and Ligands in Catalysis

While direct catalytic applications of ligands derived specifically from this compound are not yet extensively documented in publicly available research, the principles of ligand design in catalysis allow for strong inferences about its potential. The development of specialized reagents and ligands is a cornerstone of modern catalysis, aiming to control the activity, selectivity, and stability of metal catalysts.

The primary route to leveraging this compound in catalysis is through its conversion into more reactive intermediates. Two key examples are the formation of a Grignard reagent and a boronic acid derivative.

Table 1: Key Intermediates of this compound for Catalysis

IntermediateReactionReagentsPotential Application in Catalysis
(4-(2-Butyloctyl)phenyl)magnesium bromideGrignard ReactionMagnesium (Mg)Precursor for synthesizing phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.
4-(2-Butyloctyl)phenylboronic acidBorylationDiboron ester, Palladium catalystComponent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

The Grignard reagent, (4-(2-Butyloctyl)phenyl)magnesium bromide, can be readily prepared by reacting this compound with magnesium metal. Current time information in Milwaukee County, US. This organometallic compound is a powerful nucleophile, enabling the introduction of the 4-(2-butyloctyl)phenyl group onto various electrophilic centers. This is particularly relevant in the synthesis of phosphine ligands, a critical class of ligands in homogeneous catalysis. By reacting the Grignard reagent with chlorophosphines (e.g., PCl₃, PhPCl₂, Ph₂PCl), a range of phosphine ligands bearing the bulky 2-butyloctylphenyl substituent can be synthesized. The steric bulk of this group can significantly influence the coordination environment around a metal center, thereby affecting the catalytic activity and selectivity.

Similarly, the conversion of this compound to 4-(2-Butyloctyl)phenylboronic acid via a palladium-catalyzed borylation reaction opens up its use in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org While often used to construct larger organic molecules, this boronic acid can also be a building block for more complex ligand structures. For instance, it can be coupled with other halogenated aromatic compounds to create biaryl backbones for chiral ligands, which are essential in asymmetric catalysis.

The branched 2-butyloctyl group is expected to enhance the solubility of the resulting ligands and catalysts in organic media, a crucial factor for efficient homogeneous catalysis. Furthermore, the steric hindrance provided by this bulky group can create a specific pocket around the metal center, potentially leading to higher selectivity in catalytic transformations.

Building Block for Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The properties of these systems are dictated by the shape, size, and functionality of their constituent building blocks. This compound, with its distinct molecular geometry, is an intriguing candidate for the construction of such architectures.

The key to its utility in this field lies in its potential to be transformed into molecules capable of self-assembly. The aromatic core provides a rigid scaffold, while the 2-butyloctyl chain introduces a flexible, space-filling component. This combination is ideal for creating materials with controlled nanostructures.

Table 2: Potential Supramolecular Architectures from this compound Derivatives

Derivative TypeSynthetic StrategyPotential Supramolecular StructureDriving Force for Assembly
Biphenyl (B1667301) DerivativesSuzuki-Miyaura CouplingLiquid Crystals, Nanorodsπ-π stacking, van der Waals interactions
Azobenzene DerivativesMulti-step synthesis involving diazo couplingPhotoswitchable materials, Molecular machinesπ-π stacking, dipole-dipole interactions, photoisomerization
Amphiphilic MoleculesFunctionalization with polar head groupsMicelles, Vesicles, Langmuir-Blodgett filmsHydrophobic effect, van der Waals interactions

Through reactions like the Suzuki-Miyaura coupling, two molecules of this compound can be linked to form a biphenyl derivative. The resulting molecule, with its elongated, rigid core and flexible side chains, is a classic design motif for liquid crystals. The 2-butyloctyl groups would likely promote the formation of specific mesophases due to their influence on intermolecular spacing and packing.

Furthermore, the bromo-functional group can be a starting point for the synthesis of more complex building blocks. For instance, it can be converted to an amino group, which can then be used in the synthesis of azobenzenes. rsc.org Azobenzene-containing molecules are renowned for their photochromic properties, and incorporating the 2-butyloctyl group could influence the switching behavior and the self-assembly of these "molecular machines" in different states.

The synthesis of amphiphilic molecules is another avenue where this compound can serve as a precursor. By replacing the bromine with a hydrophilic head group (e.g., a carboxylic acid, an alcohol, or a poly(ethylene glycol) chain), an amphiphile with a bulky hydrophobic tail can be created. Such molecules are the fundamental components of micelles, vesicles, and other self-assembled structures in aqueous environments, with potential applications in drug delivery and nanotechnology.

Theoretical and Computational Investigations of 4 2 Butyloctyl Bromobenzene

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 4-(2-butyloctyl)bromobenzene, DFT calculations would typically be performed to determine its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The electronic properties of the aromatic ring are influenced by two competing factors: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the bromine atom, along with the electron-donating inductive effect (+I) of the 2-butyloctyl group. The bromine atom, being highly electronegative, pulls electron density from the benzene (B151609) ring through the sigma bond. Conversely, its lone pairs can donate electron density into the pi-system of the ring. The bulky alkyl group primarily acts as a weak electron-donating group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. In a typical alkylbromobenzene, the HOMO is generally distributed over the entire aromatic ring, with significant contributions from the bromine atom's lone pairs. The LUMO is also typically a π* orbital of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/Characteristic
HOMO-LUMO Energy Gap Expected to be in the range of 4-5 eV, indicating moderate stability. The presence of the alkyl group may slightly raise the HOMO energy, potentially narrowing the gap compared to simple bromobenzene (B47551).
Dipole Moment A moderate dipole moment is expected, arising from the C-Br bond. The vector would point from the aromatic ring towards the bromine atom.
Molecular Electrostatic Potential (MEP) The MEP surface would show a region of negative potential (red) around the electronegative bromine atom and a region of positive potential (blue) on the hydrogen atoms of the benzene ring and the alkyl chain. This indicates sites susceptible to electrophilic and nucleophilic attack, respectively.

Note: The values in this table are estimations based on general principles and data for similar compounds. Specific values would require dedicated DFT calculations for this compound.

Conformational Analysis and Energy Landscape of the Branched Alkyl Chain

The 2-butyloctyl group is a branched alkyl chain that can adopt numerous conformations due to rotation around its single bonds. Conformational analysis helps in understanding the most stable (lowest energy) arrangements of this chain. lumenlearning.com The study of energetics between different rotational isomers (rotamers) is crucial for predicting the stability and reactivity of the molecule. lumenlearning.com

Table 2: Key Steric Interactions in the 2-Butyloctyl Chain

Interaction TypeDescriptionRelative Energy Cost (kcal/mol)
Gauche Butane (B89635) Interaction between two methyl groups in butane when their dihedral angle is 60°. This is a fundamental measure of steric strain.~0.9
1,3-Diaxial-like In certain folded conformations, hydrogen atoms on the alkyl chain can experience steric hindrance similar to 1,3-diaxial interactions in cyclohexane (B81311), leading to destabilization. csbsju.eduVariable, depends on geometry
Eclipsed High-energy conformations where bonds on adjacent carbon atoms are aligned. These are transition states between staggered conformations. The eclipsing of two large alkyl groups is highly unfavorable. lumenlearning.com>3.0

Computational methods like molecular mechanics or DFT can be used to map the potential energy surface of the 2-butyloctyl group as a function of its dihedral angles. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The flexibility of this chain is a key feature that influences the material properties when this molecule is used as a building block for larger systems like polymers.

Mechanistic Studies of Key Synthetic Transformations

This compound is a valuable intermediate in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon bonds. Computational studies can provide detailed mechanistic insights into these transformations.

A prominent example is the Suzuki-Miyaura coupling reaction , where the aryl bromide is coupled with an organoboron species in the presence of a palladium catalyst. youtube.comresearchgate.net The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. The bulky 2-butyloctyl group can sterically hinder this step, potentially affecting the reaction rate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step often requires a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Molecular Dynamics Simulations for Self-Assembly Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com For a molecule like this compound, MD simulations are particularly useful for investigating its behavior in condensed phases, such as in a liquid or as part of a thin film. scielo.org.co

The amphiphilic nature of this compound, with a polar aromatic head (bromobenzene) and a nonpolar alkyl tail, suggests a tendency for self-assembly. In appropriate solvents or on surfaces, these molecules could organize into structures like micelles or ordered layers. MD simulations can predict these behaviors by modeling the intermolecular interactions. nih.govnih.gov

The key intermolecular forces at play would be:

Van der Waals interactions: Between the alkyl chains, promoting their aggregation to minimize contact with a polar environment.

π-π stacking: Between the aromatic rings, leading to ordered arrangements of the bromobenzene heads.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Table 3: Parameters for a Typical Molecular Dynamics Simulation

ParameterTypical Value/Setting
Force Field A classical force field such as GROMOS, AMBER, or CHARMM would be used to describe the potential energy of the system. nih.gov These force fields are parameterized to reproduce experimental data for small molecules.
Simulation Box A periodic boundary box filled with multiple molecules of this compound and, if applicable, solvent molecules. This setup mimics a bulk system.
Time Step Typically 1-2 femtoseconds (fs), allowing for the accurate integration of the equations of motion.
Simulation Length Ranging from nanoseconds (ns) to microseconds (µs), depending on the timescale of the process being studied. scielo.org.co Longer simulations are needed to observe slower processes like large-scale self-assembly.

By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function to understand the packing of molecules, and the order parameters to quantify the degree of alignment in self-assembled structures. These simulations provide a molecular-level understanding of how the unique branched structure of the 2-butyloctyl group influences the bulk properties of materials derived from this compound.

Future Research Directions and Synthetic Innovations

Development of Sustainable and Atom-Economical Synthetic Pathways

The industrial-scale production of 4-(2-Butyloctyl)bromobenzene and its derivatives necessitates the development of environmentally benign and efficient synthetic methods. Key to this is the principle of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Current synthetic strategies for similar alkylated aromatic compounds often involve multi-step processes that may utilize hazardous reagents and generate significant byproducts. Future research will likely focus on creating more direct and sustainable routes. One potential approach is the use of greener brominating agents to replace traditional, more hazardous options. Additionally, developing catalytic systems that enable the direct coupling of 2-butyloctyl groups to a brominated benzene (B151609) precursor in a single, high-yield step would represent a significant advancement in atom economy.

Another area of exploration is the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to drive the synthesis. These methods can often reduce reaction times, lower energy consumption, and in some cases, improve reaction selectivity, all contributing to a more sustainable process.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesResearch Focus
Green BrominationReduced hazardous waste, improved safety profile.Development of solid or recyclable brominating agents.
Direct Catalytic AlkylationFewer synthetic steps, higher atom economy.Catalyst design for selective C-H activation or cross-coupling.
Alternative Energy SourcesReduced energy consumption, faster reactions.Optimization of microwave-assisted or mechanochemical syntheses.

Exploration of Novel Catalytic Systems for Direct Functionalization

The bromine atom on the this compound molecule serves as a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental for building more complex molecules and polymers.

Future research will undoubtedly focus on discovering and optimizing novel catalytic systems that can efficiently functionalize the C-Br bond. This includes the development of catalysts based on earth-abundant and less toxic metals as alternatives to traditional palladium catalysts. Iron, copper, and nickel-based catalysts are gaining prominence for their potential in cross-coupling reactions and could offer more sustainable and cost-effective solutions. rsc.orgnih.gov

Furthermore, the direct C-H functionalization of the aromatic ring or the alkyl side chain represents a frontier in synthetic chemistry. rsc.org Catalytic systems that can selectively activate and functionalize specific C-H bonds would open up new possibilities for creating a diverse range of derivatives from this compound without the need for pre-functionalized starting materials. This approach aligns perfectly with the goals of step-economy and synthetic efficiency.

Integration into Multifunctional Advanced Materials with Tunable Properties

The unique structure of this compound, with its bulky and flexible 2-butyloctyl side chain, makes it an attractive building block for advanced organic materials. This side chain can enhance the solubility of resulting polymers and influence their self-assembly and film-forming properties, which are crucial for applications in organic electronics.

Future research is expected to explore the incorporation of this moiety into conjugated polymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The 2-butyloctyl group can be strategically used to tune the intermolecular packing and morphology of the polymer films, thereby influencing their electronic and optical properties. For instance, in OPVs, controlling the morphology of the active layer is critical for efficient charge separation and transport.

The ability to precisely tailor the properties of these materials by modifying the side-chain architecture or by further functionalizing the aromatic core opens up a vast design space for creating materials with optimized performance for specific applications.

High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully unlock the potential of this compound as a versatile chemical scaffold, efficient methods for synthesizing and screening a large number of its derivatives are essential. High-throughput experimentation (HTE) offers a powerful platform to accelerate this discovery process. unchainedlabs.com

Future efforts in this area will likely involve the use of automated synthesis platforms to rapidly generate libraries of compounds based on the this compound core. By systematically varying the substituents introduced via cross-coupling reactions or direct functionalization, a wide range of chemical space can be explored in a short amount of time.

Coupled with high-throughput screening techniques, these libraries can be quickly evaluated for desired properties, such as specific optical or electronic characteristics for materials science applications, or biological activity for potential pharmaceutical or agrochemical uses. This data-rich approach not only speeds up the discovery of new functional molecules but also provides valuable structure-activity relationship (SAR) data that can guide the rational design of future derivatives. The integration of machine learning algorithms with HTE data could further enhance the predictive power of these models, leading to a more efficient and intelligent discovery pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.